molecular formula C11H13F2NO2 B567262 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid CAS No. 1346597-49-6

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid

Cat. No.: B567262
CAS No.: 1346597-49-6
M. Wt: 229.227
InChI Key: YGGZLMKMZYHUKA-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid is a synthetic organic compound characterized by the presence of a benzyl group, a methylamino group, and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propanoic Acid Backbone: The starting material, 2,2-difluoropropanoic acid, is prepared through the fluorination of propanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride reacts with the intermediate to form the benzylated product.

    Addition of the Methylamino Group: The final step involves the introduction of the methylamino group through reductive amination. This is achieved by reacting the benzylated intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl and methylamino groups contribute to its overall molecular stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl(methyl)amino]-2-fluoropropanoic Acid: Similar structure but with only one fluorine atom, leading to different chemical and biological properties.

    3-[Benzyl(methyl)amino]-2,2-dichloropropanoic Acid:

    3-[Phenyl(methyl)amino]-2,2-difluoropropanoic Acid: The benzyl group is replaced by a phenyl group, affecting its binding affinity and mechanism of action.

Uniqueness

3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid stands out due to its dual fluorine atoms, which impart unique electronic and steric properties. These features make it a valuable compound for studying fluorine’s effects in organic and medicinal chemistry.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-2,2-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-14(8-11(12,13)10(15)16)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZLMKMZYHUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849468
Record name 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-49-6, 56682-60-1
Record name Propanoic acid, 2,2-difluoro-3-[methyl(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346597-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Benzyl(methyl)amino]-2,2-difluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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